(E)-2-hydroxy-N'-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide
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Overview
Description
(E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring, a thioxothiazolidinone moiety, and a benzohydrazide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of this compound is likely related to its thiazole and thiophene components. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This suggests that the compound may interact with its targets through electrophilic or nucleophilic substitution.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds likely affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility properties.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
The solubility properties of thiazole suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzohydrazide with a suitable thioxothiazolidinone derivative under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The benzohydrazide and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzohydrazide or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding. Its structural features suggest potential activity against certain biological targets, which could be explored in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs, particularly if it demonstrates activity against specific diseases or conditions. Research into its pharmacokinetics, toxicity, and efficacy would be essential for further development.
Industry
Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thioxothiazolidinones: Compounds with similar thioxothiazolidinone moieties may exhibit comparable reactivity and biological activity.
Thiophene Derivatives: Compounds containing thiophene rings may have analogous chemical behavior and uses.
Uniqueness
(E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
2-hydroxy-N'-[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c21-12-6-2-1-5-11(12)15(23)19-18-14(22)9-20-16(24)13(27-17(20)25)8-10-4-3-7-26-10/h1-8,21H,9H2,(H,18,22)(H,19,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGVBULULXEOKD-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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